molecular formula C19H17FN4O B7532300 N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide

Cat. No.: B7532300
M. Wt: 336.4 g/mol
InChI Key: IBXAUAGTTNFHPH-UHFFFAOYSA-N
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Description

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of a class of enzymes called poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair and cell survival.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide involves the inhibition of PARP enzymes. This compound are involved in DNA repair and play a crucial role in maintaining genomic stability. However, overactivation of PARP enzymes can lead to excessive consumption of NAD+ and ATP, resulting in energy depletion and cell death. This compound binds to the catalytic domain of PARP enzymes, preventing their activation and subsequent DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit PARP activity, prevent DNA damage, and promote cell survival. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide has several advantages for lab experiments. The compound is highly potent and selective for PARP enzymes, making it an ideal tool for studying PARP biology. Additionally, the compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations for lab experiments. The compound is relatively expensive and requires specialized equipment for its synthesis and analysis.

Future Directions

There are several future directions for the study of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide. One direction is to investigate the potential therapeutic applications of the compound in various diseases, including cancer, neurodegenerative disorders, and inflammation. Another direction is to develop more potent and selective PARP inhibitors based on the structure of this compound. Additionally, future studies could focus on understanding the molecular mechanisms of PARP inhibition by this compound and its effects on DNA repair and cell survival.
Conclusion:
In conclusion, this compound is a potent inhibitor of PARP enzymes with potential therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The study of this compound has the potential to provide new insights into the biology of PARP enzymes and lead to the development of new therapies for diseases.

Synthesis Methods

The synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2,3-dihydroindole-1-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-fluoro-4-imidazol-1-ylbenzylamine to yield the intermediate product. The final compound is obtained by treating the intermediate with ammonia in ethanol.

Scientific Research Applications

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. The compound has been shown to inhibit PARP enzymes, which are overactivated in many diseases, leading to DNA damage and cell death. By inhibiting PARP, this compound has the potential to prevent DNA damage and promote cell survival.

Properties

IUPAC Name

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c20-16-11-14(5-6-18(16)23-10-8-21-13-23)12-22-19(25)24-9-7-15-3-1-2-4-17(15)24/h1-6,8,10-11,13H,7,9,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXAUAGTTNFHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NCC3=CC(=C(C=C3)N4C=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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